

A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

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Compound of Interest		
Compound Name:	2-amino-N-(4- methylphenyl)benzamide	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

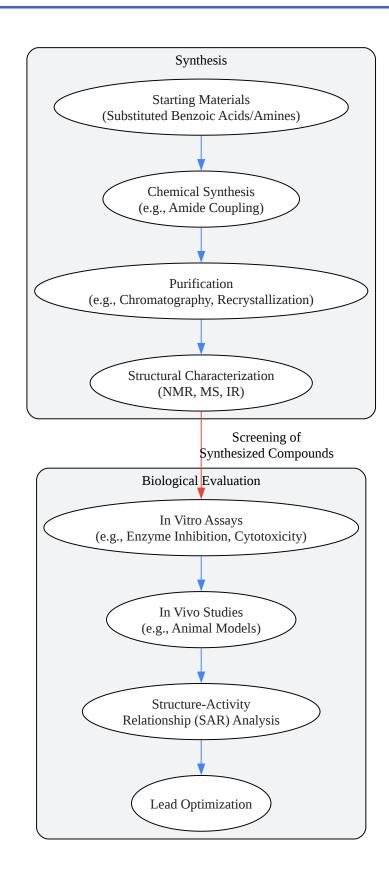
Substituted benzamides are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive literature review of substituted benzamide compounds, focusing on their synthesis, diverse biological applications, structure-activity relationships, and mechanisms of action, particularly their influence on key signaling pathways.

Synthesis of Substituted Benzamide Compounds

The synthesis of substituted benzamides can be achieved through various chemical reactions. A common and straightforward method involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. Another widely used approach is the reaction of a substituted benzoyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic workflow for the preparation and evaluation of substituted benzamide derivatives is illustrated below. This process typically begins with the synthesis of the target compounds, followed by structural confirmation and subsequent biological evaluation.





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General workflow for the synthesis and evaluation of substituted benzamides.



Diverse Biological Activities of Substituted Benzamides

Substituted benzamides have been investigated for a wide array of therapeutic applications, including their use as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.

Anticancer Activity

A significant body of research has focused on the development of substituted benzamides as potential anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.



Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 21	Daoy (medulloblastoma)	nanomolar	[1]
Compound 16	Mycobacterium tuberculosis	0.13	[2]
Compound 22f	Mycobacterium tuberculosis	0.09	[2]
Compound 4b	Mycobacterium tuberculosis	0.62	[2]
Compound 18	Mycobacterium tuberculosis	0.85	[2]
Compound 13f	STAT3 inhibition	-	[3]
Compound 13g	STAT3 inhibition	-	[3]
Compound 12d	STAT3 inhibition	-	[3]
Compound 7t	MDA-MB-231 (breast cancer)	potent	
Compound 3e	Non-small cell lung cancer (HOP-92)	0.19	[5]
Compound 5a	NIH3T3 (fibroblast)	28.52	[1]
Compound 5b	NIH3T3 (fibroblast)	12.47	[1]
Compound B12	MDA-MB-231, HCT- 116, SW480	0.61-1.11	[6]

Enzyme Inhibition

Substituted benzamides have been identified as inhibitors of various enzymes that are implicated in disease pathogenesis. For instance, certain derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[6] Others have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[7]



Compound	Target Enzyme	Ki (nM)	IC50 (μM)	Reference
Compound 5a	hCA II	69.56	-	[8]
Compound 5d-g	hCA II	39.64 - 79.63	-	[8]
Compound 5I	hCA II	74.94	-	[8]
Acetazolamide (AAZ)	hCA I	439.17	-	[8]
Acetazolamide (AAZ)	hCA II	98.28	-	[8]
Synthesized Compounds	AChE	30.95 - 154.50	-	[8]
Tacrine	AChE	159.61	-	[8]
Compound 2d	h-NTPDase8	-	0.28	[9]
Compound 3i	h-NTPDase1	-	2.88	[9]
Compound 3i	h-NTPDase3	-	0.72	[9]
Compound 3f	h-NTPDase2	-	0.27	[9]
Compound 3j	h-NTPDase2	-	0.29	[9]
Compound 4d	h-NTPDase2	-	0.13	[9]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective drug candidates. For substituted benzamides, SAR studies have revealed several key insights:

 Substitution Pattern: The position and nature of substituents on the benzamide scaffold significantly impact activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule was found to be critical.



- Lipophilicity and Electronic Effects: The introduction of lipophilic groups or electron-withdrawing/donating groups can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For example, in a series of antitubercular benzamides, electron-donating and -accepting moieties on the phenyl ethyl ring did not significantly affect the activity against M. tuberculosis.[2]
- Conformational Constraints: The overall three-dimensional shape of the molecule plays a vital role in its interaction with the biological target.

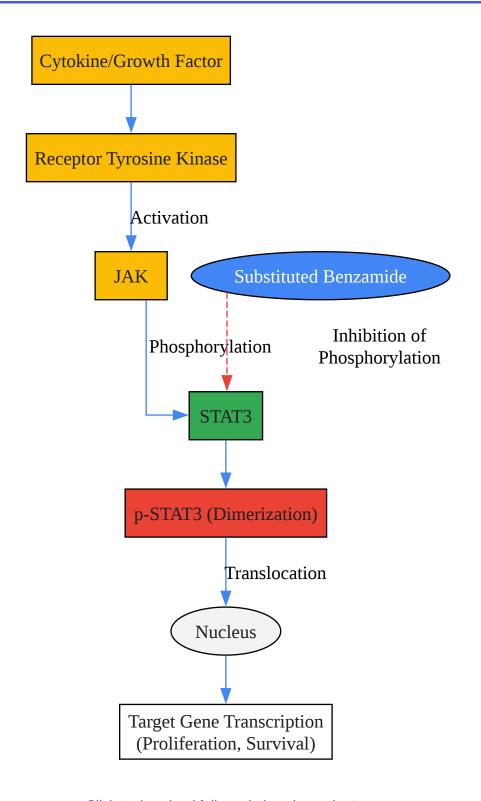
Modulation of Signaling Pathways

Substituted benzamides have been shown to exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers.[3] Certain N-substituted sulfamoylbenzamide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[6][10] These compounds typically act by inhibiting the phosphorylation of STAT3, which is a critical step for its activation and subsequent dimerization.[3][6]





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Inhibition of the STAT3 signaling pathway by substituted benzamides.

Hedgehog Signaling Pathway

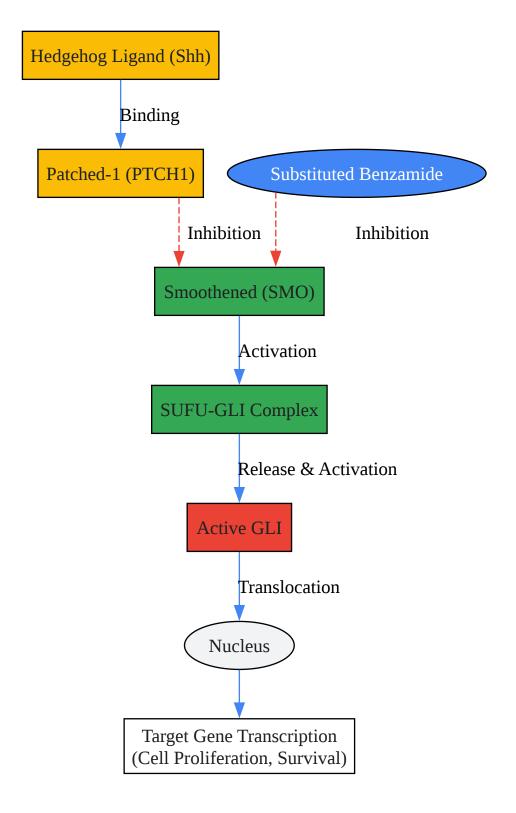


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The Hedgehog (Hh) signaling pathway is essential for embryonic development and tissue homeostasis.[1][11] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[1] [12] Several substituted benzamide derivatives have been developed as inhibitors of the Hh signaling pathway.[1][11] These compounds often target the Smoothened (Smo) receptor, a key component of the Hh pathway, thereby preventing the downstream activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.[1][13]





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